molecular formula C16H18N6OS B3020431 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1286728-08-2

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone

Cat. No.: B3020431
CAS No.: 1286728-08-2
M. Wt: 342.42
InChI Key: CNMFDPBEQCEKCX-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-(1H-pyrazol-1-yl)ethyl group at the 4-position and a benzo[c][1,2,5]thiadiazole moiety linked via a ketone bridge. Piperazine derivatives are widely explored in medicinal chemistry due to their pharmacokinetic advantages, such as enhanced solubility and bioavailability . The benzo[c][1,2,5]thiadiazole group contributes to electron-deficient aromatic systems, which are often associated with biological activity in kinase inhibitors or antimicrobial agents . The pyrazole substituent may modulate receptor binding affinity, as seen in other pyrazole-containing pharmaceuticals like celecoxib .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c23-16(13-2-3-14-15(12-13)19-24-18-14)21-9-6-20(7-10-21)8-11-22-5-1-4-17-22/h1-5,12H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMFDPBEQCEKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and research findings related to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16H18N6OS
  • Molecular Weight : 342.42 g/mol
  • CAS Number : 1286728-08-2

The structure of the compound features a piperazine ring linked to a pyrazole moiety and a benzo[c][1,2,5]thiadiazole group. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often incorporates the coupling of the benzothiadiazole moiety using coupling agents like EDCI and catalysts such as DMAP.

Anticancer Activity

Research has indicated that derivatives of compounds similar to this one exhibit significant anticancer properties. For instance, studies have shown that certain nitrogen-containing heterocycles can inhibit tubulin polymerization, which is crucial for cancer cell proliferation . The specific compound has not been extensively studied in this context; however, its structural similarities suggest potential efficacy against various cancer cell lines.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. A related study demonstrated that compounds with similar structural motifs exhibited antibacterial activity against several strains including Escherichia coli and Staphylococcus aureus at concentrations as low as 1.6 mg/mL . While direct data on this specific compound is limited, its structural characteristics may confer similar antimicrobial properties.

Neuropharmacological Effects

Investigations into neuropharmacological activities reveal that compounds with piperazine and pyrazole functionalities can interact with neurotransmitter systems. For example, a related piperazine derivative showed anxiolytic-like effects mediated by serotonergic pathways and GABAA receptor interactions . This suggests that our compound may possess similar neuroactive properties, warranting further investigation into its potential as an anxiolytic or antidepressant agent.

Case Studies and Research Findings

StudyFindings
Anticancer Potential Derivatives inhibited tubulin polymerization and showed low micromolar GI50 values against cancer cell lines .
Antimicrobial Activity Exhibited antibacterial activity at concentrations as low as 1.6 mg/mL against E. coli and S. aureus .
Neuropharmacological Effects Related compounds showed anxiolytic effects via serotonergic system modulation .

Scientific Research Applications

Antidepressant and Anxiolytic Potential

Recent studies have indicated that compounds similar to (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone exhibit significant antidepressant and anxiolytic properties. For instance, research on related pyrazole derivatives has shown their ability to interact with multiple pharmacological targets, potentially leading to new therapeutic options for treating anxiety and depression .

Neurological Disorders

Compounds containing piperazine and pyrazole moieties have been investigated for their role as muscarinic receptor antagonists. These receptors are implicated in various neurological conditions such as Alzheimer's disease and schizophrenia. The ability of these compounds to modulate neurotransmitter systems suggests potential applications in treating cognitive disorders .

Multi-target Interaction

The design of this compound allows for interactions with multiple biological pathways. This multi-target approach is essential in modern pharmacotherapy because it can enhance therapeutic efficacy while minimizing side effects associated with single-target drugs .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound with various receptors. Such studies reveal how structural modifications can influence the efficacy and selectivity of the compound towards specific biological targets, aiding in the rational design of more potent derivatives .

Case Study: Anxiolytic Activity

A study evaluated a series of piperazine-based compounds for their anxiolytic activity using established animal models. The results indicated that modifications to the pyrazole ring significantly enhanced the anxiolytic effect compared to traditional benzodiazepines, suggesting a promising alternative for anxiety management .

Case Study: Neuroprotective Effects

In another investigation, a derivative of this compound was tested for neuroprotective effects against oxidative stress-induced neuronal damage. The findings suggested that it could effectively reduce neuronal apoptosis through anti-inflammatory mechanisms, highlighting its potential in neurodegenerative disease treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing piperazine, pyrazole, or heterocyclic ketone motifs. Key structural and functional differences are highlighted, along with their implications for biological activity and synthesis.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Functional Groups Biological Activity (Reported) Synthesis Method Reference
(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone Piperazine, pyrazole, benzothiadiazole, ketone Not explicitly reported (inference: kinase/antimicrobial) Likely via coupling of piperazine and thiadiazole precursors [Inferred from 1,3,4]
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Piperazine, pyrazole, trifluoromethyl phenyl Cannabinoid receptor modulation (hypothesized) Coupling of arylpiperazine and pyrazole acid
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones Piperazine, tetrazole, allyl group Antiproliferative activity (preliminary) Nucleophilic substitution of bromoethanone
Celecoxib Pyrazole, sulfonamide COX-2 inhibition (anti-inflammatory) Multi-step condensation and cyclization
(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one Piperazine, thiazole, nitro group Antifungal/antibacterial (hypothesized) Aldol condensation and cyclization

Structural Differences and Implications

  • Piperazine Linkage : The target compound’s piperazine is substituted with a pyrazole-ethyl chain, contrasting with the allyl or aryl groups in and . This substitution may enhance binding to receptors requiring extended hydrophobic interactions.
  • Benzothiadiazole vs.
  • Ketone Bridge : The ketone linker is shared with compounds in , but its position adjacent to benzothiadiazole may influence conformational stability compared to tetrazole-linked analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, considering its structural complexity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-ethyl-piperazine intermediate. For example, hydrazine hydrate can react with α,β-unsaturated ketones under reflux in glacial acetic acid to form pyrazole derivatives . The benzo[c][1,2,5]thiadiazole moiety is then introduced via a coupling reaction, such as nucleophilic substitution or amide bond formation. Purification steps often involve recrystallization from ethanol or DMF-EtOH mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H NMR to confirm hydrogen environments (e.g., pyrazole protons at δ 6.5–8.5 ppm) and FTIR to identify functional groups (e.g., carbonyl stretches near 1650–1700 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and noncovalent interactions (e.g., halogen bonding in the thiadiazole ring). Hirshfeld surface analysis and DFT calculations further validate packing interactions .

Q. How can researchers confirm the regioselectivity of substitution reactions on the pyrazole ring?

  • Methodological Answer : Regioselectivity is determined using isotopic labeling or computational modeling (e.g., Fukui indices to predict reactive sites). For example, nitration at the 4-position of pyrazole can be confirmed via 15^{15}N NMR or LC-MS fragmentation patterns .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Replicate assays : Use standardized protocols (e.g., SRB assays for cytotoxicity) across multiple cell lines (e.g., MCF-7, HEPG-2) to assess reproducibility .
  • Control variables : Include reference compounds (e.g., CHS-828 for cytotoxicity) and monitor solvent effects (e.g., DMSO ≤0.5% v/v) .
  • Orthogonal assays : Combine in vitro data with in silico docking (e.g., AutoDock Vina) to validate target binding .

Q. What strategies can optimize solubility and bioavailability without compromising bioactivity?

  • Methodological Answer :

  • Structural modifications : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) on the piperazine ring .
  • Prodrug design : Convert the methanone group to a hydrolyzable ester or amide .
  • Co-crystallization : Use co-formers like cyclodextrins to enhance aqueous solubility, validated via phase solubility studies .

Q. What computational methods predict binding affinity and interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular docking : Use Schrödinger Suite or MOE to model interactions with targets (e.g., COX-2 or cannabinoid receptors) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Develop regression models using descriptors like logP and polar surface area to correlate structure with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Cell line profiling : Compare genetic backgrounds (e.g., p53 status in NUGC vs. DLD-1 cells) to identify sensitivity factors .
  • Dose-response curves : Calculate IC50_{50} values with nonlinear regression (e.g., GraphPad Prism) to quantify potency variations .
  • Mechanistic studies : Perform flow cytometry (e.g., Annexin V staining) to distinguish apoptosis from necrosis .

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